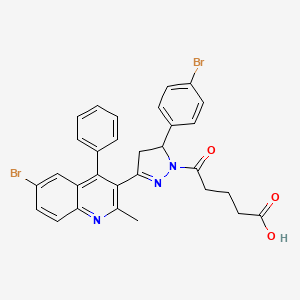
5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C30H25Br2N3O3 and its molecular weight is 635.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Several studies have synthesized novel quinoline and pyrazole derivatives, investigating their potential biological activities:
- A series of 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives with structural similarities to the chemical , were synthesized and evaluated for antiviral activity against HIV, HSV, and vaccinia viruses. One compound showed distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, P., Murugesh, N., Chandramohan, M., Pannecouque, C., & De Clercq, E., 2010).
- The compound DQP-1105, a derivative with structural features similar to the compound of interest, was identified as a noncompetitive inhibitor for NMDA receptors, showing selective inhibition for GluN2C- and GluN2D-containing receptors without affecting other receptor subtypes. This suggests a potential for neuroprotective or therapeutic applications in neurological disorders (Acker, T. M., Yuan, H., Hansen, K., Vance, K. M., Ogden, K. K., Jensen, H., Burger, P., Mullasseril, P., Snyder, J., Liotta, D., & Traynelis, S., 2011).
- Novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives were synthesized and screened for their anticancer activities, particularly against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma cancer) cell lines. Several compounds showed strong inhibitory activities, highlighting the potential of such derivatives in cancer therapy (Liu, X., Bai, L.-s., Pan, C.-X., Song, B., & Zhu, H., 2009).
Antimicrobial and Antioxidant Applications
- Synthesis and characterization of 8-hydroxyquinoline derivatives have been conducted for their application as antioxidants in lubricating grease. These studies demonstrate the chemical versatility of quinoline derivatives and their potential utility in industrial applications beyond pharmaceuticals (Hussein, M. F., Ismail, M., & El-Adly, R., 2016).
Propriétés
IUPAC Name |
5-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Br2N3O3/c1-18-29(30(20-6-3-2-4-7-20)23-16-22(32)14-15-24(23)33-18)25-17-26(19-10-12-21(31)13-11-19)35(34-25)27(36)8-5-9-28(37)38/h2-4,6-7,10-16,26H,5,8-9,17H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBDVSIGLPZLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-morpholinoethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2747847.png)
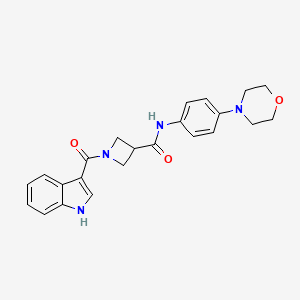
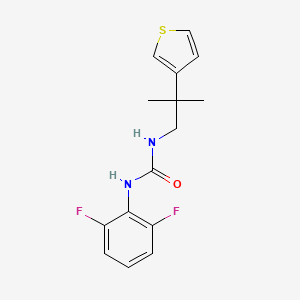
![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)
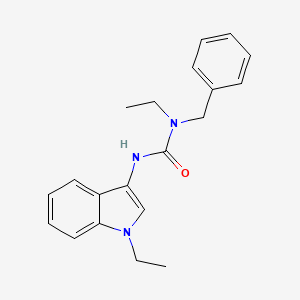
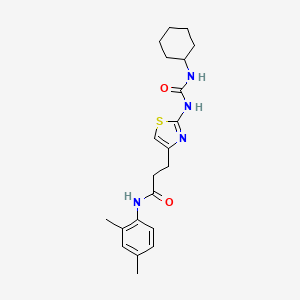
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
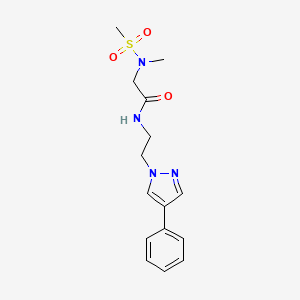
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)